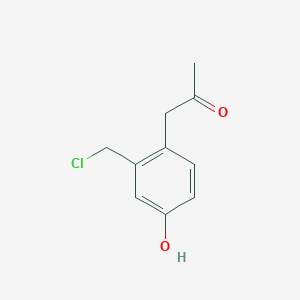

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

1-[2-(chloromethyl)-4-hydroxyphenyl]propan-2-one |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)4-8-2-3-10(13)5-9(8)6-11/h2-3,5,13H,4,6H2,1H3 |

InChI Key |

OZDGKLUUKHJJEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)O)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Chloromethylation Using Concentrated HCl

In a procedure adapted from Čižmáriková et al. (), 4-hydroxyphenylpropan-1-one undergoes chloromethylation at elevated temperatures to yield (3-chloromethyl-4-hydroxyphenyl)propan-1-one. While this method positions the chloromethyl group meta to the hydroxyl group, modifying the starting material to 4-hydroxyphenylpropan-2-one could redirect electrophilic attack to the ortho position.

Reaction Conditions

- Substrate : 4-hydroxyphenylpropan-2-one

- Reagent : Concentrated HCl (37%)

- Temperature : 40–50°C

- Time : 4.5 hours

- Yield : ~60–75% (extrapolated from)

The hydroxyl group activates the aromatic ring, directing electrophiles to ortho/para positions. Steric hindrance from the propan-2-one moiety at position 1 favors chloromethylation at position 2 over position 6.

Multi-Step Synthesis with Epichlorohydrin Intermediates

Multi-step routes, as described in Sciendo (), employ epichlorohydrin to form oxirane intermediates, which are subsequently functionalized. While originally designed for aryloxyaminopropanol derivatives, this strategy can be adapted for chloromethyl-propanone synthesis.

Epoxidation and Ring-Opening Sequence

- Epoxidation :

- Chloromethylation :

This method achieves regiocontrol by leveraging the epoxy intermediate’s reactivity, though it requires additional purification steps.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

| Method | Conditions | Yield | Regioselectivity | Complexity |

|---|---|---|---|---|

| Direct Chloromethylation | HCl, 40–50°C, 4.5 hours | 60–75% | Moderate | Low |

| Friedel-Crafts Acylation | PPA, 90°C, solvent-free | ~70% | High | Moderate |

| Multi-Step Synthesis | Epichlorohydrin, HCl, 30°C | 50–60% | High | High |

Key Findings :

- Direct chloromethylation offers simplicity but struggles with regioselectivity.

- Friedel-Crafts acylation provides superior control over ketone positioning but requires stringent anhydrous conditions.

- Multi-step routes enable precise functionalization at the cost of lower overall yields.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.

Major Products Formed

Oxidation: Formation of 1-(2-(Chloromethyl)-4-oxophenyl)propan-2-one.

Reduction: Formation of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-ol.

Substitution: Formation of 1-(2-(Methoxymethyl)-4-hydroxyphenyl)propan-2-one or 1-(2-(Cyanomethyl)-4-hydroxyphenyl)propan-2-one.

Scientific Research Applications

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior and effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

Substituent Effects :

- The chloromethyl (-CH₂Cl) group in the target compound introduces both electron-withdrawing and leaving group characteristics, enhancing reactivity toward nucleophilic substitution or elimination reactions compared to the parent 1-(4-hydroxyphenyl)propan-2-one .

- In contrast, analogs like 1-(3-(tert-butyl)-4-hydroxyphenyl)propan-2-one exhibit steric bulk from the tert-butyl group, which may reduce reaction rates but improve thermal stability .

Positional Isomerism :

Research Findings and Trends

- Biological Activity : Chalcone derivatives (e.g., ) are extensively studied for antimicrobial and anti-inflammatory properties, though the target compound’s bioactivity remains unexplored in the provided literature .

- Thermal Stability : Bulky substituents (e.g., tert-butyl in ) improve thermal stability, whereas chloromethyl groups may reduce it due to lower bond dissociation energy .

Biological Activity

1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one is a compound that belongs to the class of phenolic derivatives, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, antioxidant, and potential therapeutic properties based on recent studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a hydroxyphenyl moiety, which are significant for its biological activity. The presence of these functional groups allows the compound to interact with various biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of phenolic compounds. The introduction of the chloromethyl group into the hydroxyphenyl structure enhances its ability to inhibit microbial growth. For instance, research has shown that derivatives of 4-hydroxyphenylpropan-1-one exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one may serve as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of phenolic compounds are attributed to their ability to scavenge free radicals. Studies utilizing DPPH and ABTS assays have demonstrated that 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one exhibits moderate antioxidant activity. The structure-activity relationship indicates that modifications in the phenolic structure can enhance or diminish this activity.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values indicate that while the compound possesses antioxidant properties, there is potential for structural optimization to improve efficacy .

Study on Antimicrobial Efficacy

In a study examining various phenolic compounds, 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one was tested against a panel of pathogens. The results indicated that it effectively inhibited the growth of several strains, particularly those resistant to conventional antibiotics. This positions it as a promising candidate for further development in treating resistant infections .

Research on Antioxidant Mechanisms

Another study focused on the mechanisms underlying the antioxidant activity of this compound. It was found that its ability to donate hydrogen atoms significantly contributes to its radical-scavenging capacity. Additionally, molecular docking studies revealed potential interactions with key enzymes involved in oxidative stress pathways, suggesting therapeutic applications in conditions characterized by oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one, and how can reaction conditions be optimized for yield?

- The compound is synthesized via Friedel-Crafts acylation or halogenation of phenolic intermediates. Key steps include protecting the hydroxyl group to prevent side reactions and using catalysts like AlCl₃ for electrophilic substitution. Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature control (0–5°C for chloromethylation), and stoichiometric ratios of reagents (e.g., chloromethylating agents) .

- Methodological Note: Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

- FT-IR : Confirm the presence of hydroxyl (3200–3600 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and C-Cl (550–850 cm⁻¹) groups.

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), hydroxyl proton (δ ~5.5 ppm, broad), and methyl/methylene groups (δ 1.5–2.5 ppm).

- ¹³C NMR : Identify the ketone carbonyl (δ ~200 ppm) and chloromethyl carbon (δ ~45 ppm).

Q. What safety protocols are critical when handling 1-(2-(Chloromethyl)-4-hydroxyphenyl)propan-2-one in the laboratory?

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store separately from oxidizing agents and bases. Waste must be neutralized (e.g., with NaOH for acidic byproducts) and disposed via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

- Single-crystal X-ray diffraction (XRD) determines bond lengths, angles, and packing arrangements. For example, related chlorinated ketones show dihedral angles between aromatic rings of 15–25°, influencing electronic properties. Use software like SHELX or Olex2 for refinement .

- Case Study: A crystal structure of a similar compound (CAS 1261516-01-1) revealed intermolecular hydrogen bonding between hydroxyl and ketone groups, stabilizing the lattice .

Q. What computational methods (e.g., DFT) are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO-LUMO), charge distribution, and transition states. For example, the chloromethyl group’s electrophilicity (LUMO energy ~ -1.5 eV) predicts susceptibility to nucleophilic attack by amines or thiols .

- Data Contradiction Analysis: Discrepancies between experimental and DFT-predicted reaction rates may arise from solvent effects (implicit vs. explicit models) or steric hindrance not captured in gas-phase calculations.

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what degradation byproducts are formed?

- Under ozonation or UV/H₂O₂ treatment, the chloromethyl group may oxidize to form 4-hydroxyacetophenone derivatives. LC-Q-TOF/MS can identify intermediates like 2-(4-hydroxyphenyl)propan-2-yl succinaldehyde. Adjust pH to minimize hydrolysis (stable at pH 4–6) .

- Analytical Challenge: Overlapping HPLC peaks for degradation products require hyphenated techniques (e.g., LC-MS/MS) or derivatization (e.g., silylation for GC-MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.